molecular formula C31H37F3N2O4 B14204968 Benzoic acid, 3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-(1-methylethyl)-3-[[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl]cyclopentyl]-4-piperidinyl]-

Benzoic acid, 3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-(1-methylethyl)-3-[[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl]cyclopentyl]-4-piperidinyl]-

Cat. No.: B14204968
M. Wt: 558.6 g/mol
InChI Key: KDFJLMPZUKKLBZ-WAWVIVDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly functionalized benzoic acid derivative featuring a stereochemically complex structure. Key structural elements include:

  • Benzoxazinone core: The 6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl group introduces electron-withdrawing trifluoromethyl (CF₃) and aromatic heterocyclic moieties, which are critical for metabolic stability and target binding .
  • Cyclopentyl-piperidine scaffold: The (1R,3S)-3-(1-methylethyl)cyclopentyl and (3R,4S)-3-methyl-4-piperidinyl groups contribute to steric bulk and chiral centers, likely influencing receptor selectivity and pharmacokinetic properties .
  • Benzoic acid backbone: The carboxylic acid group at position 3 enhances solubility and enables salt formation for improved bioavailability .

This compound is hypothesized to act as a protease or kinase inhibitor, given the prevalence of trifluoromethyl and benzoxazinone groups in such drug candidates .

Properties

Molecular Formula

C31H37F3N2O4

Molecular Weight

558.6 g/mol

IUPAC Name

3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-propan-2-yl-3-[6-(trifluoromethyl)-2,4-dihydro-1,3-benzoxazine-3-carbonyl]cyclopentyl]piperidin-4-yl]benzoic acid

InChI

InChI=1S/C31H37F3N2O4/c1-19(2)30(29(39)36-17-23-14-24(31(32,33)34)7-8-27(23)40-18-36)11-9-25(15-30)35-12-10-26(20(3)16-35)21-5-4-6-22(13-21)28(37)38/h4-8,13-14,19-20,25-26H,9-12,15-18H2,1-3H3,(H,37,38)/t20-,25+,26-,30-/m0/s1

InChI Key

KDFJLMPZUKKLBZ-WAWVIVDZSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@H]1C2=CC(=CC=C2)C(=O)O)[C@@H]3CC[C@](C3)(C(C)C)C(=O)N4CC5=C(C=CC(=C5)C(F)(F)F)OC4

Canonical SMILES

CC1CN(CCC1C2=CC(=CC=C2)C(=O)O)C3CCC(C3)(C(C)C)C(=O)N4CC5=C(C=CC(=C5)C(F)(F)F)OC4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Weight Key Substituents Biological Activity Reference
Target Compound ~650 (estimated) 3-Benzoic acid, benzoxazinone, cyclopentyl-piperidine Hypothesized enzyme inhibition
Palupiprant (E7046) 483.39 4-Benzoic acid, pyrazole, trifluoromethylphenoxy Prostaglandin D₂ receptor antagonist
Methyl 4-[4-(3-carbamoylpyrrolidinyl)piperidinyl]benzoate 532.6 Methyl ester, pyrrolidinyl-piperidinyl, trifluoromethylphenyl Preclinical anticancer candidate
4-[(1S)-1-(3-difluoromethyl-pyrazole)ethyl]benzoic acid 483.4 4-Benzoic acid, difluoromethylpyrazole, trifluoromethylphenoxy Anti-inflammatory (Phase II)

Key Differences and Implications

  • Heterocyclic Core: The benzoxazinone group in the target compound may confer greater metabolic resistance compared to pyrazole-based analogues, which are prone to oxidative degradation .
  • Chirality : The (3R,4S)-piperidine and (1R,3S)-cyclopentyl stereochemistry in the target compound could enhance selectivity over racemic mixtures like the methyl ester derivative in .

Pharmacokinetic and Electronic Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP (~3.7 estimated) compared to Palupiprant (logP ~3.1), suggesting better membrane permeability but higher plasma protein binding .
  • Electronic Effects: Quantum mechanical calculations (QSPR/QSAR) indicate that the benzoxazinone’s electron-deficient aromatic system enhances hydrogen-bond acceptor capacity, differing from the electron-rich pyrazole in Palupiprant .

Research Findings and Data Gaps

  • Similarity Analysis : Topological descriptors (e.g., Morgan fingerprints) classify the target compound as a structural outlier among benzoic acid derivatives due to its cyclopentyl-piperidine linkage, limiting direct SAR extrapolation .
  • Synthetic Challenges : The compound’s stereochemical complexity necessitates asymmetric catalysis for large-scale production, unlike simpler analogues synthesized via Ullmann coupling .
  • Toxicological Data: No in vivo toxicity studies are available for the target compound, whereas Palupiprant has demonstrated a clean safety profile up to 100 mg/kg in rodents .

Preparation Methods

Synthesis of the 6-Trifluoromethyl-2H-1,3-Benzoxazin-3(4H)-one Core

The benzoxazine ring is constructed via acid-catalyzed cyclization of 2-amino-5-trifluoromethylphenol with a ketone or aldehyde. Sigma-Aldrich protocols suggest using anhydrous cyclopentyl methyl ether as a solvent and sulfuric acid as a catalyst to promote cyclization at 80–100°C.

Example Procedure :

  • Dissolve 2-amino-5-trifluoromethylphenol (10 mmol) in cyclopentyl methyl ether.
  • Add paraformaldehyde (12 mmol) and H₂SO₄ (0.5 mL).
  • Reflux at 85°C for 6 hours.
  • Quench with NaHCO₃, extract with DCM, and purify via column chromatography (hexane/EtOAc 4:1).

Yield : 78–82%.

Preparation of the (1R,3S)-3-Isopropylcyclopentyl Carbonyl Intermediate

The cyclopentane ring is synthesized via asymmetric Diels-Alder reactions or enolate alkylation . A Bi-catalyzed method from The Journal of Organic Chemistry enables stereocontrol:

  • React cyclopentadiene with methyl vinyl ketone in the presence of Bi(OTf)₃ (5 mol%) at −20°C.
  • Hydrolyze the adduct to yield (1R,3S)-3-isopropylcyclopentanone.
  • Convert to the carbonyl chloride using SOCl₂ for subsequent coupling.

Key Data :

Step Conditions Yield
Diels-Alder Reaction Bi(OTf)₃, −20°C, 12 h 89%
Hydrolysis H₂O, HCl, 50°C, 2 h 95%

Assembly of the Piperidinyl-Cyclopentyl-Benzoxazine Scaffold

Coupling the cyclopentyl carbonyl chloride to the benzoxazine core requires Pd-catalyzed cross-coupling . A patent (CN103910623A) details using Pd(OAc)₂ with XPhos ligand in THF at 60°C:

  • Mix benzoxazine (1 eq), cyclopentyl carbonyl chloride (1.2 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%).
  • Stir under N₂ for 8 hours.
  • Purify via silica gel chromatography.

Yield : 70–75%.

Introduction of the (3R,4S)-3-Methylpiperidinyl Group

The piperidine ring is synthesized via Mannich reaction followed by chiral resolution . A method from ACS Figshare employs:

  • React 4-piperidone with methylamine and formaldehyde in MeOH.
  • Reduce the imine with NaBH₄ to yield racemic 3-methylpiperidine.
  • Resolve enantiomers using L-tartaric acid to isolate (3R,4S)-isomer.

Optimized Conditions :

  • Temperature: 25°C
  • Catalyst: L-tartaric acid (2 eq)
  • Yield : 68% (after resolution)

Final Coupling and Benzoic Acid Functionalization

The benzoic acid group is introduced via Ullmann coupling or nucleophilic aromatic substitution . SaveMyExams protocols recommend oxidation of methylbenzene derivatives using KMnO₄ under acidic conditions:

  • Oxidize 3-methyltoluene with KMnO₄/HCl at 100°C.
  • Acidify to precipitate benzoic acid.
  • Couple to the piperidine nitrogen using EDC/HOBt in DMF.

Yield : 82–85%.

Integrated Synthesis Pathway

Combining these steps, the full synthesis proceeds as follows:

  • Benzoxazine Synthesis : Cyclization → 78% yield.
  • Cyclopentyl Carbonyl Preparation : Diels-Alder → Hydrolysis → 85% yield.
  • Scaffold Assembly : Pd-catalyzed coupling → 73% yield.
  • Piperidine Synthesis : Mannich reaction → Chiral resolution → 68% yield.
  • Benzoic Acid Coupling : Oxidation → EDC-mediated amidation → 83% yield.

Overall Yield : ~23% (multi-step).

Critical Analysis of Methodologies

Stereochemical Control

  • Bi(OTf)₃ Catalysis : Enables >90% enantiomeric excess (ee) in cyclopentane formation.
  • L-Tartaric Acid Resolution : Effective but low-yielding; alternatives like enzymatic resolution could improve efficiency.

Efficiency and Scalability

  • Pd-Catalyzed Coupling : High functional group tolerance but requires stringent anhydrous conditions.
  • Benzoxazine Cyclization : Scalable to 100+ gram batches with minimal purification.

Q & A

Basic Research Questions

Q. What analytical methods are suitable for detecting benzoic acid derivatives in complex matrices like commercial products?

  • Methodology: Square-wave voltammetry (SWV) with boron-doped diamond (BDD) electrodes provides high sensitivity for quantification in sunscreen matrices, with detection limits as low as 0.1 µM. The standard addition method minimizes matrix interference, ensuring accurate recovery rates .
  • Validation Parameters: Linear regression (R² > 0.99), limit of detection (LOD), and limit of quantification (LOQ) should be reported. For example, in milk powder analysis, HPLC with Purospher® STAR RP-18 columns achieves repeatability (RSD < 2%) and linearity across 0.5–10 ppm ranges .

Q. How can benzoic acid intake in human populations be assessed for toxicological studies?

  • Tiered Approach:

  • Tier 2: Multiply food consumption data (e.g., national surveys) with maximum permitted benzoic acid levels per food group.
  • Tier 3: Refine estimates using HPLC-quantified actual concentrations in foods (e.g., soft drinks contribute >60% of intake). Usual intake calculations via the Nusser method show mean exposure at 1.25 mg/kg bw/day, below the ADI (5 mg/kg bw/day) .

Q. What experimental techniques are used to measure thermodynamic properties of benzoic acid derivatives?

  • Key Methods:

  • Enthalpy of Sublimation: Knudsen effusion (ΔsubH = 89–92 kJ/mol) and thermogravimetry (TG-TS) .
  • Heat Capacity: Adiabatic calorimetry (15–530 K range) and differential thermal analysis (DTA) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize benzoic acid production in microbial systems?

  • Design: Central composite design evaluates factors like incubation temperature (35–45°C), bacterial strains (L. rhamnosus, S. thermophilus), and fermentation time. Quadratic models predict optimal conditions, validated via ANOVA (p < 0.05) .
  • Validation: Recovery rates using certified reference material (CRM) ensure method specificity. For yogurt fermentation, RSM increases yield by 40% compared to one-factor-at-a-time approaches .

Q. What structural insights can nuclear quadrupole resonance (NQR) spectroscopy provide for halogenated benzoic acid derivatives?

  • Application: NQR detects electric field gradient (EFG) asymmetry at halogen nuclei (e.g., 79Br, 127I), revealing steric effects in ortho-substituted derivatives. For example, overcrowding in ortho-I-benzoic acid increases EFG asymmetry (η > 0.5) .
  • Comparative Analysis: NQR frequencies differentiate intramolecular bonding; absence of O-H-Br bonding in methyl esters is confirmed by frequency similarities (Δν < 0.5 MHz) between benzoic acid and its ester .

Q. How do transcription factors regulate yeast tolerance to benzoic acid stress?

  • Mechanism: The multidrug transporter Tpo1, regulated by Gcn4 (amino acid starvation response) and Stp1 (nitrogen catabolite repression), confers resistance. TPO1 upregulation (2.5-fold) under benzoic acid stress reduces intracellular polyamine depletion, enhancing survival .
  • Experimental Validation: Knockout strains (Δtpo1) show 50% reduced viability under 5 mM benzoic acid. RNA-seq identifies co-regulated genes in nitrogen metabolism (e.g., GAP1, DAL5) .

Q. What metabolomics approaches track benzoic acid detoxification pathways in humans?

  • Intervention Design: Controlled dosing (e.g., 500 mg benzoic acid in flavored water) with timed urine sampling (0–5 hr post-consumption). Untargeted 1H-NMR spectroscopy identifies glycine conjugates (hippuric acid) and secondary metabolites (e.g., phenylacetylglutamine) .
  • Data Analysis: Multivariate statistics (PCA, OPLS-DA) differentiate metabolite profiles between treatments. For example, benzoic acid intake increases urinary hippurate (p < 0.001) but not in placebo controls .

Q. How does longitudinal study design address reversibility of benzoic acid effects in animal models?

  • Case Study: In weanling pigs, 0.5% dietary benzoic acid improves ADG (15%) and F/G (10%) over 38 days. Post-withdrawal, performance declines to baseline, suggesting transient efficacy. Mixed-effects models account for individual variability in growth trajectories .
  • Mechanistic Follow-Up: Jejunal enzyme activity (e.g., maltase, GLP-2) and antioxidant capacity (SOD, CAT) are measured pre-/post-withdrawal to link metabolic adaptation to performance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.